molecular formula C11H16N2O5S B14704384 Ethanesulfonic acid, 2-((3,4-dimethoxybenzimidoyl)amino)- CAS No. 22766-97-8

Ethanesulfonic acid, 2-((3,4-dimethoxybenzimidoyl)amino)-

Katalognummer: B14704384
CAS-Nummer: 22766-97-8
Molekulargewicht: 288.32 g/mol
InChI-Schlüssel: XRWZOJWDPAFWAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanesulfonic acid, 2-((3,4-dimethoxybenzimidoyl)amino)- is a chemical compound with the molecular formula C11H16N2O5S and a molecular weight of 288.32 g/mol . This compound is known for its unique structure, which includes a benzimidoyl group substituted with two methoxy groups and an ethanesulfonic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of ethanesulfonic acid, 2-((3,4-dimethoxybenzimidoyl)amino)- typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethanesulfonic acid in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Ethanesulfonic acid, 2-((3,4-dimethoxybenzimidoyl)amino)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Ethanesulfonic acid, 2-((3,4-dimethoxybenzimidoyl)amino)- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of ethanesulfonic acid, 2-((3,4-dimethoxybenzimidoyl)amino)- involves its interaction with specific molecular targets and pathways. The benzimidoyl group is known to interact with DNA, potentially leading to the inhibition of DNA replication and transcription. This interaction can result in the disruption of cellular processes, making it a potential candidate for anticancer therapy .

Vergleich Mit ähnlichen Verbindungen

Ethanesulfonic acid, 2-((3,4-dimethoxybenzimidoyl)amino)- can be compared with other similar compounds, such as:

The uniqueness of ethanesulfonic acid, 2-((3,4-dimethoxybenzimidoyl)amino)- lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

22766-97-8

Molekularformel

C11H16N2O5S

Molekulargewicht

288.32 g/mol

IUPAC-Name

2-[[amino-(3,4-dimethoxyphenyl)methylidene]amino]ethanesulfonic acid

InChI

InChI=1S/C11H16N2O5S/c1-17-9-4-3-8(7-10(9)18-2)11(12)13-5-6-19(14,15)16/h3-4,7H,5-6H2,1-2H3,(H2,12,13)(H,14,15,16)

InChI-Schlüssel

XRWZOJWDPAFWAV-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(=NCCS(=O)(=O)O)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.